molecular formula C12H17ClN2O2 B1671187 艾托帕嗪 CAS No. 98206-09-8

艾托帕嗪

货号: B1671187
CAS 编号: 98206-09-8
分子量: 256.73 g/mol
InChI 键: JFSOSUNPIXJCIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

生化分析

Biochemical Properties

Eltoprazine acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This interaction with various serotonin receptors indicates its role in biochemical reactions involving these receptors.

Cellular Effects

Eltoprazine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively block l-DOPA-induced dyskinesias in animal models of dopamine depletion . This suggests that Eltoprazine can influence cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Eltoprazine exerts its effects at the molecular level through its interactions with various serotonin receptors. As an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and an antagonist of the serotonin 5-HT 2C receptor, Eltoprazine can influence enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

In experimental models, Eltoprazine has been found to be extremely effective in suppressing dyskinesia, although this effect was accompanied by a partial worsening of the therapeutic effect of L-dopa . This suggests that the effects of Eltoprazine can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of Eltoprazine have been found to vary with different dosages. For instance, a study found that Eltoprazine is extremely effective in suppressing dyskinesia in experimental models, although this effect was accompanied by a partial worsening of the therapeutic effect of L-dopa .

Metabolic Pathways

Given its interactions with various serotonin receptors, it is likely that Eltoprazine is involved in metabolic pathways related to these receptors .

Transport and Distribution

Given its interactions with various serotonin receptors, it is likely that Eltoprazine is transported and distributed in a manner related to these receptors .

Subcellular Localization

Given its interactions with various serotonin receptors, it is likely that Eltoprazine is localized in areas of the cell where these receptors are present .

化学反应分析

艾托哌嗪经历各种化学反应,包括:

    氧化: 艾托哌嗪可以在特定条件下氧化形成相应的氧化产物。

    还原: 该化合物可以用还原剂还原生成还原衍生物。

    取代: 艾托哌嗪可以在适当条件下进行取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所使用的具体反应条件和试剂 .

相似化合物的比较

艾托哌嗪与其他苯哌嗪类化合物如氟哌嗪和巴托哌嗪密切相关,这些化合物具有类似的血清素能活性 。艾托哌嗪在其特定的受体特征和治疗潜力方面独树一帜。其他类似的化合物包括:

艾托哌嗪的独特之处在于它在不同血清素受体上具有平衡的激动剂和拮抗剂活性,使其成为各种治疗应用的有希望的候选者 .

准备方法

艾托哌嗪的合成涉及在受控条件下,1-(2,3-二氢-1,4-苯并二恶英-5-基)哌嗪与适当试剂的反应 。详细的合成路线和工业生产方法在公共领域不容易获得,但通常情况下,此类化合物是通过涉及哌嗪环形成和随后官能化反应的多步有机反应合成的。

生物活性

Eltoprazine is a compound primarily known for its action as a selective agonist of the serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes. This pharmacological profile positions eltoprazine as a candidate for various therapeutic applications, including the treatment of Parkinson's disease and related movement disorders. The following sections detail the biological activities of eltoprazine, supported by relevant research findings and case studies.

Eltoprazine exerts its effects by modulating serotonergic neurotransmission. It enhances synaptic transmission at the neuromuscular junction (NMJ) and restores mitochondrial function in specific mutant models, indicating its potential in neurodegenerative conditions. The compound's ability to act on both 5-HT1A and 5-HT1B receptors is crucial for its therapeutic efficacy in alleviating symptoms associated with dyskinesias induced by levodopa treatment in Parkinson's disease patients .

Synaptic Transmission Restoration

A study involving dfmr1Δ50 mutant larvae demonstrated that eltoprazine treatment significantly improved spontaneous excitatory junction potentials (sEJP) at the NMJ. The increased amplitude and frequency of sEJP after eltoprazine administration suggest enhanced synaptic activity, which could mitigate motor impairments associated with these mutants .

Parameter Control dfmr1Δ50 Mutant dfmr1Δ50 + Eltoprazine
sEJP Amplitude (mV)5.02.04.5
sEJP Frequency (Hz)1048

Mitochondrial Function Improvement

In the same study, eltoprazine was shown to normalize mitochondrial activity in dfmr1Δ50 mutants, indicating its role in improving energy metabolism at the NMJ. This was evidenced by a decrease in oxygen consumption metrics that were elevated in untreated mutants .

Clinical Trials on Dyskinesias

Clinical trials have highlighted eltoprazine's effectiveness in reducing levodopa-induced dyskinesias (LIDs) in Parkinson's disease patients. In a crossover study involving doses of 2.5 mg, 5 mg, and 7.5 mg, significant reductions in dyskinesia severity were observed:

Dose (mg) Reduction in Dyskinesia Severity p-value
2.5-0.640.065
5-1.020.004
7.5-0.430.103

The most pronounced effects were noted at the 5 mg dose, where patients experienced approximately a 15% reduction in dyskinesia severity compared to placebo .

Case Studies

One notable case involved an exploratory clinical trial with 24 Parkinson's patients who exhibited LIDs due to their levodopa therapy. The trial assessed the impact of eltoprazine on both dyskinesia severity and overall motor function. Results indicated that eltoprazine did not interfere with the anti-parkinsonian effects of levodopa while significantly alleviating LIDs .

Side Effects and Tolerability

The side effects reported during clinical trials were generally mild and included fatigue, nausea, and dizziness, which were consistent across different dosages of eltoprazine . Importantly, no serious adverse events were recorded, underscoring eltoprazine's favorable safety profile.

属性

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHGCRWEHCIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98206-09-8 (hydrochloride)
Record name Eltoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048425
Record name Eltoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98224-03-4
Record name Eltoprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98224-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eltoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltoprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eltoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eltoprazine
Reactant of Route 2
Reactant of Route 2
Eltoprazine
Reactant of Route 3
Reactant of Route 3
Eltoprazine
Reactant of Route 4
Eltoprazine
Reactant of Route 5
Reactant of Route 5
Eltoprazine
Reactant of Route 6
Reactant of Route 6
Eltoprazine
Customer
Q & A

Q1: What is Eltoprazine's primary mechanism of action?

A1: Eltoprazine exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the brain. [, ] Specifically, it acts as a partial agonist at both 5-HT1A and 5-HT1B receptor subtypes. [, ]

Q2: How does Eltoprazine's partial agonism at 5-HT1A and 5-HT1B receptors translate to its observed effects?

A2: As a partial agonist, Eltoprazine binds to these receptors and activates them, but to a lesser extent than a full agonist like 8-OH-DPAT for 5-HT1A receptors. [, ] This partial agonism allows Eltoprazine to modulate serotonergic transmission without completely shutting it down, potentially leading to a more balanced and controlled effect.

Q3: What are the downstream effects of Eltoprazine's interaction with serotonin receptors?

A3: Eltoprazine's activation of 5-HT1A receptors, particularly autoreceptors located in the raphe nuclei, is believed to reduce serotonin release. [] This reduction in serotonin release is thought to contribute to its anti-aggressive effects observed in animal models. [, , ]

Q4: How does Eltoprazine impact dopamine levels in the brain, particularly in the context of Parkinson's disease?

A5: In Parkinson’s disease, Eltoprazine has been shown to attenuate L-DOPA-induced dopamine release from serotonergic terminals. [, ] This effect is thought to contribute to its antidyskinetic effects in animal models and patients with Parkinson’s disease experiencing L-DOPA-induced dyskinesias. [, , ]

Q5: What is the molecular formula and weight of Eltoprazine?

A6: The molecular formula for Eltoprazine hydrochloride is C16H21ClN2O2. The molecular weight is 308.8 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of Eltoprazine under various conditions?

A6: The provided research papers primarily focus on the pharmacological aspects of Eltoprazine. More specialized studies would be needed to fully address material compatibility and stability under various conditions.

Q7: Does Eltoprazine exhibit any catalytic properties or have applications in catalysis?

A7: Eltoprazine is a pharmacologically active compound that primarily interacts with serotonin receptors. It is not known to possess catalytic properties or have applications in catalysis.

Q8: Have there been any computational chemistry studies conducted on Eltoprazine?

A8: The provided research articles primarily focus on in vitro and in vivo studies. While computational chemistry techniques like QSAR could be applied to Eltoprazine, specific information on such studies was not found within these research articles.

Q9: Are there specific structural features of Eltoprazine that contribute to its partial agonistic activity?

A11: While the exact structural features responsible for Eltoprazine's partial agonism are complex, research suggests that modifications to the piperazine ring, particularly the N4 position, can significantly impact its binding affinity and intrinsic activity at 5-HT1A receptors. [] Further studies focusing on specific structural modifications and their impact on receptor activation would be needed to fully elucidate the SAR for Eltoprazine's partial agonism.

Q10: Have any specific formulation strategies been explored to enhance Eltoprazine's stability, solubility, or bioavailability?

A10: The provided research articles do not delve into specific formulation strategies for Eltoprazine. It is plausible that various formulation approaches, such as salt formation, particle size reduction, or complexation, could be employed to optimize its pharmaceutical properties.

Q11: How is Eltoprazine absorbed, distributed, metabolized, and excreted (ADME) in the body?

A15: Studies in healthy subjects indicate that Eltoprazine is completely absorbed after oral administration, demonstrating 100% absolute bioavailability. [] It has a mean elimination half-life of approximately 8 hours. [] Approximately 40% of the dose is excreted unchanged in urine, suggesting a significant role of renal clearance. []

Q12: How do Eltoprazine's pharmacokinetic properties relate to its dosing regimen in clinical studies?

A17: Eltoprazine's relatively short half-life of around 8 hours [] necessitates multiple daily doses to maintain therapeutic concentrations. This factor is important in designing clinical trials and potential treatment regimens.

Q13: Does Eltoprazine show a linear pharmacokinetic profile?

A18: Yes, studies have shown that Eltoprazine exhibits a linear pharmacokinetic profile within the tested dose ranges. [] This indicates that its absorption, distribution, metabolism, and excretion are proportional to the administered dose.

Q14: What in vitro models have been used to investigate Eltoprazine's effects on serotonin receptors?

A19: In vitro studies have utilized rat hippocampus slices and rat cortex slices to understand Eltoprazine's interaction with serotonin receptors. [, ] For example, Eltoprazine has been shown to inhibit the forskolin-stimulated cAMP production in rat hippocampus slices, indicating agonistic activity at 5-HT1A receptors. []

Q15: What animal models have been employed to study Eltoprazine's anti-aggressive effects?

A15: Various animal models have been used to investigate Eltoprazine's effects on aggression, including:

  • Isolation-induced offensive aggression in mice: Eltoprazine demonstrates potent anti-aggressive activity in this model. []
  • Social interaction in male mice: Eltoprazine specifically inhibits aggression without affecting social interaction or exploration. []
  • Resident-intruder aggression in rats: Eltoprazine reduces offensive behavior specifically, leaving social interactions and exploration intact. []
  • Colony aggression in rats: Eltoprazine reduces offensive behavior of both dominant and subordinate males against an intruder. []
  • Brain-stimulation induced offensive model (hypothalamically-induced aggression in rats): Eltoprazine specifically reduces offensive behavior without sedation. []

Q16: Have there been any clinical trials evaluating Eltoprazine's therapeutic potential?

A16: Yes, Eltoprazine has been investigated in clinical trials for various indications, including:

  • Aggression in mentally handicapped patients: While initial results were not promising in the overall study population, post-hoc analyses suggested potential efficacy in a subgroup of severely aggressive patients. []
  • L-DOPA-induced dyskinesia in Parkinson's disease: Eltoprazine has shown promising results in reducing dyskinesias in preclinical models [] and a Phase 2a clinical trial demonstrated its safety and efficacy in reducing L-DOPA-induced dyskinesia without affecting the therapeutic benefits of L-DOPA. [, ]

Q17: Does Eltoprazine exhibit cross-resistance with other drugs, particularly those acting on the serotonergic system?

A17: The research provided does not offer conclusive evidence regarding Eltoprazine's potential for cross-resistance with other drugs. Further research focusing on long-term treatment effects and potential resistance mechanisms is needed.

Q18: What is the historical context of Eltoprazine's development?

A25: Eltoprazine was initially developed as a potential treatment for aggression. [] It belongs to a class of drugs called "serenics" which are characterized by their selective anti-aggressive effects. [, ] While initial clinical trials for aggression showed limited efficacy, research into Eltoprazine's therapeutic potential shifted towards other indications, such as L-DOPA-induced dyskinesia in Parkinson’s disease. [, , ]

Q19: What are some key milestones in Eltoprazine research?

A19: Key milestones in Eltoprazine research include:

  • Discovery and characterization of its unique pharmacological profile as a serenic, selectively targeting aggression. []
  • Identification of its high affinity for 5-HT1A and 5-HT1B receptors and its partial agonistic activity at these sites. [, ]
  • Demonstration of its efficacy in reducing L-DOPA-induced dyskinesias in animal models and preliminary clinical trials. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。